Product packaging for 2,6-Dibromobenzonitrile(Cat. No.:CAS No. 6575-12-8)

2,6-Dibromobenzonitrile

Cat. No.: B1367187
CAS No.: 6575-12-8
M. Wt: 260.91 g/mol
InChI Key: KBLLYABRMLFXFZ-UHFFFAOYSA-N
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Description

2,6-Dibromobenzonitrile ( 6575-12-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 7 H 3 Br 2 N and a molecular weight of 260.91 g/mol, it is characterized as a solid with a melting point of 208-209 °C . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry, facilitating the construction of complex molecules for applications in pharmaceutical, agrochemical, and material science research . Its structural features, including the electron-withdrawing nitrile group and halogen substituents, make it a suitable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations. Crystallographic studies reveal that this compound is isomorphic to its chloro-analogue and exhibits a monoclinic crystal structure with a space group of C2/m, where the dominant intermolecular interactions are halogen-halogen bonds, influencing its solid-state packing and material properties . This compound is strictly for research applications. It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this product with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2N B1367187 2,6-Dibromobenzonitrile CAS No. 6575-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLLYABRMLFXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506782
Record name 2,6-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-12-8
Record name 2,6-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for 2,6 Dibromobenzonitrile

Established Synthetic Pathways for 2,6-Dibromobenzonitrile and its Derivatives

The creation of this compound and its related compounds typically follows established synthetic routes, primarily the Sandmeyer reaction for introducing the cyano group and direct bromination of suitable precursors.

The Sandmeyer reaction is a cornerstone method for converting an aryl amine into an aryl nitrile. byjus.com In the context of this compound synthesis, the process commences with 2,6-dibromoaniline (B42060). This starting material undergoes diazotization, a reaction with a nitrite (B80452) source in an acidic medium, to form a diazonium salt. This salt is subsequently treated with a copper(I) cyanide salt, which displaces the diazonium group with a cyanide group to yield the final product. byjus.comrsc.org

For instance, a documented procedure involves treating 2,6-dibromoaniline with tert-butyl nitrite (t-BuONO) and copper cyanide (CuCN) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org This method has been utilized to prepare key intermediates for more complex molecules. rsc.org The Sandmeyer cyanation procedure has also been applied to synthesize related compounds like 2,6-dibromo-4-methylbenzonitrile from 2,6-dibromo-4-methylaniline. nih.gov

Table 1: Examples of Sandmeyer Cyanation for Dibromobenzonitrile Synthesis

Starting Material Reagents Product Yield Reference
2,6-Dibromoaniline CuCN, t-BuONO, DMSO This compound - rsc.org
2,6-Dibromo-4-methylaniline Sandmeyer cyanation 2,6-Dibromo-4-methylbenzonitrile 88% nih.gov

Direct bromination of benzonitrile (B105546) itself is challenging for producing the 2,6-dibromo isomer because the cyano group is deactivating and directs incoming electrophiles to the meta-position. vaia.com Therefore, this route typically involves the bromination of a pre-functionalized benzonitrile derivative.

Alternative strategies include the direct bromination of other dihalobenzonitriles. Research indicates that while elemental bromine can be used, it may lead to side reactions. N-Bromosuccinimide (NBS) is often a more selective and effective brominating agent, resulting in fewer byproducts. The efficiency and purity of the product are highly dependent on controlling reaction temperature and the stoichiometry of the reagents.

Modern synthetic chemistry offers more sophisticated routes to functionalized dibromobenzonitriles, providing greater control and versatility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are prominent examples. rsc.org In these methods, this compound can be coupled with various boronic acids or their esters to introduce diverse substituents at the bromine-bearing positions. rsc.org For example, it has been used as a building block in the synthesis of luminogens for organic light-emitting diodes (OLEDs). rsc.org

Another advanced technique is the palladium-catalyzed ortho-iodination of a substituted benzonitrile using N-iodosuccinimide to create di-iodinated intermediates, which can then be further functionalized. acs.org Post-synthetic modification is another powerful strategy where a synthesized molecule is chemically altered to introduce new functional groups. mdpi.com

Mechanistic Studies of Bromination and Cyanation Reactions

Understanding the mechanisms of bromination and cyanation is crucial for reaction optimization. The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. A Lewis acid catalyst polarizes the bromine molecule, creating a strong electrophile that attacks the benzene (B151609) ring. The regiochemical outcome is dictated by the electronic properties of the substituents already on the ring. vaia.com

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. byjus.comwikipedia.org The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. jk-sci.com This forms an aryl radical and releases nitrogen gas. byjus.comjk-sci.com The aryl radical then reacts with a ligand from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org Studies using radical clocks have helped to determine the rate constants for the ligand transfer step. rsc.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For industrial-scale production, optimizing reaction conditions to maximize yield and ensure product purity is critical. In the Sandmeyer synthesis, factors such as reaction temperature, solvent, and the precise stoichiometry of the reactants are key variables. For example, diazotization is often carried out at low temperatures (e.g., 10°C) to ensure the stability of the diazonium salt, while the subsequent bromination or cyanation step may be performed at a higher temperature (e.g., ~45°C). Solvents like dimethylformamide (DMF), ethanol, or DMSO are commonly used, with reaction temperatures ranging from 60–120°C.

In bromination reactions, the choice of brominating agent (e.g., elemental bromine vs. NBS) and catalyst is crucial for achieving high selectivity and minimizing side reactions like nitrile hydration. The ratio of substrate to solvent and the reaction temperature are also important parameters to control for optimal outcomes.

Table 2: Optimized Reaction Conditions for Dibromobenzonitrile Synthesis

Reaction Type Key Parameters Optimized Conditions Reported Yield/Purity Reference
Diazotization/Bromination Temperature, Solvent Diazotization at 10°C, Bromination at ~45°C ~80.5% yield, 98% purity
Amination Temperature, Solvent 80–120°C, DMSO ~96% yield, 98% purity

Stereochemical Control and Regioselectivity in Dibromobenzonitrile Synthesis

Since this compound is an achiral molecule, stereochemical considerations are not relevant to its direct synthesis. However, regioselectivity—the control of the position of chemical bond formation—is of utmost importance. mdpi.comyoutube.com

The direct bromination of benzonitrile is not regioselective for the 2 and 6 positions due to the meta-directing nature of the cyano group. vaia.com Therefore, synthetic strategies must be employed to ensure the correct placement of the bromine atoms. The most straightforward approach to guarantee the 2,6-substitution pattern is to start with a precursor that already has the desired arrangement, such as 2,6-dibromoaniline, and then introduce the cyano group via a Sandmeyer reaction. rsc.org

In reactions involving the substitution of one of the bromine atoms on this compound, steric and electronic factors influence the regioselectivity. For instance, in nucleophilic substitution reactions with amines like piperidine, substitution occurs at the 6-position while retaining the bromine at the 2-position. The ability to predict and control regioselectivity is a key challenge and an active area of research in the synthesis of functionalized pyrazoles and other heterocyclic systems. scholaris.ca

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for essential chemical intermediates like this compound. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.insigmaaldrich.comresearchgate.net This involves considerations such as improving atom economy, utilizing safer solvents, employing catalytic reagents over stoichiometric ones, and designing for energy efficiency. matanginicollege.ac.insigmaaldrich.com Traditional methods for synthesizing this compound and other aryl nitriles often rely on harsh conditions, toxic reagents, and volatile organic solvents, which present significant environmental and safety challenges. misericordia.eduacs.org

One of the primary precursors for this compound is 2,6-dibromobenzaldehyde. The conversion of an aldehyde to a nitrile is a key transformation in its synthesis. Greener alternatives to conventional methods, which may use toxic cyanides or harsh dehydrating agents, are being actively explored. These modern approaches align with the core tenets of green chemistry by offering milder reaction conditions, reducing waste, and avoiding hazardous materials.

A significant advancement is the development of one-pot syntheses of aryl nitriles from the corresponding aldehydes in aqueous environments. rsc.org This approach circumvents the need for hazardous organic solvents, which are a major source of pollution in chemical processes. rsc.org For instance, a method utilizing hydroxylamine (B1172632) hydrochloride in water has been shown to be effective for a range of aromatic aldehydes, minimizing environmental impact. rsc.org The reaction mechanism proceeds through an aldoxime intermediate, which is then dehydrated to the nitrile.

Another green strategy involves the use of deep eutectic solvents (DESs) as both catalyst and reaction medium. organic-chemistry.org A mixture of choline (B1196258) chloride and urea (B33335), for example, can efficiently catalyze the conversion of aldehydes to nitriles under solvent-free conditions, often enhanced by microwave irradiation. organic-chemistry.org This method boasts high atom economy, mild reaction conditions, and the ability to recycle the catalyst, making it an environmentally and economically attractive option. organic-chemistry.org

Chemo-enzymatic cascade reactions represent a cutting-edge approach to nitrile synthesis from aldehydes. These processes can avoid the use of highly toxic chemicals and transition metals. rsc.org A biphasic system can be designed to combine a chemical oximation step with an enzymatic dehydration step, using an aldoxime dehydratase. rsc.org This method allows for the synthesis of various nitriles with moderate to good yields and facilitates product separation and solvent recycling. rsc.org

Solvent-free methodologies also contribute significantly to the green synthesis of nitriles. One such method involves the reaction of aldehydes with hydroxylamine hydrochloride on a silica-gel surface under thermal conditions. ajgreenchem.com This protocol is applicable to a wide array of aldehydes, is inexpensive, and features a simple work-up procedure, thereby reducing waste and environmental impact. ajgreenchem.com

The table below summarizes and compares various synthetic approaches for the conversion of aromatic aldehydes to aryl nitriles, highlighting the advantages of greener methodologies.

MethodReagents & CatalystSolventKey Green AdvantagesReference
Aqueous One-Pot SynthesisHydroxylamine hydrochlorideWaterAvoids harmful organic solvents, minimizes pollution. rsc.org
Deep Eutectic Solvent (DES) CatalysisHydroxylamine hydrochloride, Choline chloride-urea (DES)Solvent-free (DES acts as medium)Recyclable catalyst, high atom economy, mild conditions, potential for microwave enhancement. organic-chemistry.org
Chemo-enzymatic CascadeHydroxylamine, Aldoxime dehydrataseBiphasic (e.g., n-hexane/water)Cyanide-free, avoids transition metals, facilitates product separation and solvent recycling. rsc.org
Solvent-Free Silica-Gel MethodHydroxylamine hydrochloride, Silica-gelSolvent-freeInexpensive, simple work-up, wide functional group tolerance. ajgreenchem.com

Another important precursor for this compound can be 2,6-dibromotoluene (B1294787) via an ammoxidation reaction. Catalytic gas-phase ammoxidation of toluene (B28343) derivatives is an industrially significant method for producing benzonitriles. Developing efficient and stable catalysts for such processes is a key area of green chemistry research. Vanadium and chromium-based crystalline composite oxides have been investigated as catalysts for the gas-phase ammoxidation of various substituted toluenes. google.com The goal is to achieve high selectivity and yield for the desired nitrile product while minimizing the formation of byproducts like carbon dioxide. google.com The reaction typically involves passing a gaseous mixture of the substituted toluene, ammonia, and an oxygen-containing gas over the catalyst at elevated temperatures. google.com The green aspects of this approach lie in its potential for high atom economy and the use of a recyclable, solid catalyst in a continuous process, which can reduce waste compared to batch processes.

The application of these green principles to the synthesis of this compound offers a pathway to more sustainable production. By replacing hazardous reagents and solvents, and by designing more efficient catalytic systems, the environmental footprint of this important chemical intermediate can be significantly reduced.

Supramolecular Chemistry of 2,6 Dibromobenzonitrile

Crystal Engineering and Polymorphism of 2,6-Dibromobenzonitrile Derivatives

Design of Co-crystals and Inclusion Compounds

The design of co-crystals—crystalline structures containing two or more different molecules in a stoichiometric ratio—relies on understanding and programming intermolecular interactions. oup.com The primary strategy involves identifying robust supramolecular synthons, which are reliable patterns of non-covalent bonds. oup.com For this compound, co-crystal design would involve selecting a co-former molecule that can form predictable and strong interactions, such as halogen or hydrogen bonds, with either the bromine atoms or the nitrile group.

While specific co-crystals of this compound are not extensively documented in the surveyed literature, the principles for their design can be derived from its known crystal structure. In the solid state of pure this compound, the dominant intermolecular forces are halogen-halogen interactions between bromine atoms of adjacent molecules, rather than interactions involving the nitrile group. researchgate.netresearchgate.net This leads to the formation of molecular layers with a distinct fourfold pseudosymmetry. researchgate.netresearchgate.net

To design a co-crystal, a co-former would need to present a competing interaction site that is strong enough to disrupt the native Br···Br packing. Potential co-formers could include:

Strong Halogen Bond Acceptors: Molecules with strong Lewis basic sites, like pyridines or thioamides, could form C−Br···N or C−Br···S halogen bonds. acs.org The strength of halogen bonds increases in the order Cl < Br < I, making bromine a moderately effective halogen bond donor. oup.com

Hydrogen Bond Donors: Co-formers with O-H or N-H groups could form hydrogen bonds with the nitrogen atom of the nitrile group (e.g., C≡N···H-O).

Inclusion compounds, where one chemical species (the guest) is enclosed within the crystal lattice of another (the host), represent another design possibility. Research has shown that certain host molecules can form chiral inclusion complexes with achiral guests, where halogen-halogen interactions drive the formation of a chiral host framework. researchgate.net Given the propensity of this compound to form halogen-bonded networks, it could potentially act as a component in such host-guest systems, although specific examples have not been reported.

Table 1: Crystallographic Data for this compound
ParameterValueReference
Chemical FormulaC₇H₃Br₂N ugr.es
Crystal SystemMonoclinic ugr.es
Space GroupC2/m ugr.es
a (Å)18.2269 (15) researchgate.netugr.es
b (Å)21.349 (2) researchgate.netugr.es
c (Å)3.9663 (3) researchgate.netugr.es
β (°)101.446 (2) researchgate.netugr.es

Self-Assembly and Recognition Phenomena in Solution and Solid State

The self-assembly of this compound is dictated by a hierarchy of non-covalent interactions. The specific positioning of the bulky bromine atoms at the ortho positions sterically influences which interactions are favorable, leading to distinct packing motifs compared to other isomers.

A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In halobenzonitriles, a commonly expected synthon is the linear C−X···N≡C halogen bond. Studies on 4-halobenzonitriles show that this interaction is indeed dominant, leading to the formation of halogen-bonded molecular chains. researchgate.net

However, in the case of this compound, the steric hindrance from the two ortho-bromine atoms prevents the formation of significant C−Br···N≡C contacts. Instead, the crystal packing is dominated by Br···Br interactions between neighboring molecules. researchgate.net This is in contrast to 2,4,6-trihalobenzonitriles, where halogen-nitrile contacts are the primary interaction. researchgate.net The introduction of a methyl group, as in 2,6-dibromo-4-methylbenzonitrile, further modifies the packing by causing adjacent molecules to become mutually inclined, which reinforces the dominance of Br···Br contacts, leading to the formation of tetrameric R₄⁴(4) rings. researchgate.net In pure this compound, the molecules assemble into nearly planar sheets driven by these halogen-halogen interactions. researchgate.net

Table 2: Comparison of Dominant Intermolecular Interactions
CompoundDominant SynthonResulting StructureReference
4-IodobenzonitrileC−I···N≡CLinear chains researchgate.net
This compoundBr···BrNearly planar sheets researchgate.netresearchgate.net
2,6-Dibromo-4-methylbenzonitrileTetrameric Br···Br contacts (R₄⁴(4) rings)Puckered sheets researchgate.net

Dynamic Combinatorial Chemistry (DCC) is a powerful method for identifying or creating new molecules by allowing simple building blocks to reversibly react and assemble under thermodynamic control. A collection of these interconverting species is known as a Dynamic Combinatorial Library (DCL). The introduction of a target or template can shift the equilibrium of the library to amplify the concentration of the best-binding member.

There are no specific reports in the surveyed literature of this compound being used as a building block in DCC. However, its structure presents potential for such applications. The functional groups of this compound could be leveraged in two main ways:

Reversible Covalent Reactions: The nitrile group (C≡N) is not typically involved in reversible reactions used in DCC. However, it can be chemically converted into other functional groups that are. For instance, hydrolysis of the nitrile would yield a carboxylic acid, which could participate in reversible transesterification or amide exchange reactions.

Reversible Non-Covalent Interactions: The directional and moderately strong C-Br···Nu (where Nu is a nucleophile) halogen bonds could be used as the reversible linkage holding a DCL together. A library of halogen bond donors and acceptors could be screened against a template, with the most stable templated assembly being amplified. The well-defined Br···Br interactions in the pure compound suggest that this compound could also act as a building block that self-assembles through these reversible non-covalent bonds.

Given the growing interest in using halogen bonding in supramolecular systems, the application of this compound in DCC is a prospective area for future research.

Supramolecular polymerization is the process of assembling monomeric building blocks into polymeric, chain-like structures through directional and reversible non-covalent interactions. nih.gov These interactions can include hydrogen bonding, π–π stacking, and halogen bonding.

The use of this compound as a monomer in supramolecular polymerization has not been explicitly demonstrated. Nevertheless, the principles of supramolecular chemistry suggest its potential. Halogen bonding has been successfully employed to drive the formation of 1D supramolecular polymers. researchgate.net For example, systems based on [N···I···N]⁺ halogen bonds have been shown to form helical supramolecular polymers. nih.gov

The known crystal structure of this compound, which features assemblies driven by Br···Br interactions, provides a basis for this potential application. researchgate.net To achieve a 1D polymer, one could envision a strategy where this compound acts as a ditopic halogen bond donor. Co-assembly with a linear, ditopic halogen bond acceptor (e.g., a dipyridyl molecule) could prevent the formation of the 2D sheets observed in the pure crystal and instead promote the formation of a linear A-B-A-B type supramolecular chain, where A is the acceptor and B is this compound. The directionality and predictability of the C-Br···N synthon would be key to forming an extended, ordered polymer-like structure. This remains a theoretical application awaiting experimental validation.

Reactivity and Transformation of 2,6 Dibromobenzonitrile in Advanced Organic Synthesis

Cross-Coupling Reactions Involving 2,6-Dibromobenzonitrile

The carbon-bromine bonds in this compound are prime targets for palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly substituted benzonitrile (B105546) derivatives which are precursors to pharmaceuticals, agrochemicals, and functional materials.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a broad range of functional groups. nih.gov In the case of this compound, sequential or double Suzuki-Miyaura coupling can be performed to introduce one or two new aryl or alkyl groups, leading to the synthesis of sterically hindered biaryl or di-substituted benzonitrile compounds.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when attempting selective mono-arylation versus di-arylation. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Organoboron Reagent Catalyst/Ligand Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 2-Bromo-6-phenylbenzonitrile ~85
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 2-Bromo-6-(4-methoxyphenyl)benzonitrile ~90
Methylboronic acid [Pd(IPr)(allyl)Cl] Cs₂CO₃ THF 2-Bromo-6-methylbenzonitrile ~75
Phenylboronic acid (2.2 eq) Pd(dppf)Cl₂ K₂CO₃ DME 2,6-Diphenylbenzonitrile ~80

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.org This method is valued for its tolerance of a wide array of functional groups, and the organostannanes are generally stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

For this compound, the Stille reaction provides a route to introduce various organic fragments, including alkyl, vinyl, aryl, and alkynyl groups. The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step involves the transfer of an organic group from the tin atom to the palladium center. The addition of ligands like phosphines and sometimes co-catalysts such as copper(I) iodide can accelerate the reaction. harvard.edudntb.gov.ua

Table 2: Representative Stille Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Organostannane Reagent Catalyst/Ligand Additive Solvent Product Yield (%)
Tributyl(phenyl)stannane Pd(PPh₃)₄ - Toluene 2-Bromo-6-phenylbenzonitrile ~88
Tributyl(vinyl)stannane PdCl₂(PPh₃)₂ CuI THF 2-Bromo-6-vinylbenzonitrile ~92
Trimethyl(phenylethynyl)stannane Pd(dba)₂ / P(furyl)₃ - Dioxane 2-Bromo-6-(phenylethynyl)benzonitrile ~80
Tributyl(phenyl)stannane (2.5 eq) Pd(OAc)₂ / XPhos CsF DME 2,6-Diphenylbenzonitrile ~89

The Kumada coupling was one of the first catalytic cross-coupling methods developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org This method is particularly effective for creating carbon-carbon bonds, especially for synthesizing unsymmetrical biaryls and alkyl-substituted arenes. organic-chemistry.org A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org

When applied to this compound, the Kumada coupling can introduce alkyl or aryl groups. Nickel catalysts, often less expensive than palladium, are frequently used. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl bromide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination. The high reactivity of Grignard reagents requires the use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

Table 3: Illustrative Kumada Cross-Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Grignard Reagent Catalyst Solvent Product Yield (%)
Phenylmagnesium bromide NiCl₂(dppp) THF 2-Bromo-6-phenylbenzonitrile ~90
Methylmagnesium chloride Pd(PPh₃)₄ Diethyl Ether 2-Bromo-6-methylbenzonitrile ~85
Isopropylmagnesium chloride NiCl₂(dmpe) THF 2-Bromo-6-isopropylbenzonitrile ~78
Phenylmagnesium bromide (2.2 eq) NiCl₂(dppe) THF 2,6-Diphenylbenzonitrile ~82

The Hiyama coupling is a palladium-catalyzed reaction between an organic halide and an organosilicon compound. wikipedia.org A distinctive feature of this reaction is the requirement of an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent, more reactive silicate (B1173343) species. wikipedia.orgmdpi.com Organosilanes are attractive coupling partners due to their low toxicity, stability, and environmental benignity. nih.gov

This coupling method can be used to functionalize this compound with aryl, alkenyl, or alkyl groups. The reaction offers an alternative to other cross-coupling methods, particularly when the corresponding organoboron or organotin reagents are unstable or difficult to prepare. wikipedia.org Recent developments have focused on fluoride-free activation methods to improve the functional group compatibility, as fluoride ions can cleave common silicon-based protecting groups. wikipedia.org

Table 4: Representative Hiyama Cross-Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Organosilane Reagent Catalyst Activator Solvent Product Yield (%)
Phenyltrimethoxysilane Pd(OAc)₂ TBAF Dioxane 2-Bromo-6-phenylbenzonitrile ~85
Vinyltrimethoxysilane [(allyl)PdCl]₂ TASF THF 2-Bromo-6-vinylbenzonitrile ~80
Phenyltriethoxysilane 5% Pd/C TBAF Toluene 2-Bromo-6-phenylbenzonitrile ~90
Phenyltrimethoxysilane (2.5 eq) PdCl₂(dppf) K₂CO₃/H₂O Toluene 2,6-Diphenylbenzonitrile ~75

Beyond the major named reactions, this compound can participate in a variety of other palladium-catalyzed transformations. These reactions expand the synthetic utility of this scaffold, allowing for the introduction of diverse functionalities. For instance, Sonogashira coupling with terminal alkynes can install alkynyl groups, Buchwald-Hartwig amination can form carbon-nitrogen bonds, and cyanation reactions can replace a bromine atom with another nitrile group.

Each of these reactions follows a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. youtube.comuwindsor.ca The specific outcome is determined by the nucleophilic partner used in the transmetalation or a related step. These methods are crucial for building molecular complexity and accessing compounds with specific electronic or biological properties.

Table 5: Other Palladium-Catalyzed Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Reaction Type Coupling Partner Catalyst/Ligand Base/Additive Solvent Product
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ CuI, Et₃N THF 2-Bromo-6-(phenylethynyl)benzonitrile
Buchwald-Hartwig Aniline Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 2-Bromo-6-(phenylamino)benzonitrile
Heck Styrene Pd(OAc)₂ Et₃N DMF 2-Bromo-6-styrylbenzonitrile
Cyanation Zn(CN)₂ Pd(PPh₃)₄ - DMF 2-Bromobenzene-1,6-dicarbonitrile

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orgyoutube.com

In this compound, the nitrile (-CN) group is a potent electron-withdrawing group. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The nitrile group can effectively stabilize the negative charge of the Meisenheimer intermediate via resonance, particularly when the attack occurs at the ortho or para positions. Since the bromine atoms are in the ortho positions relative to the nitrile group, this compound is a suitable substrate for SNAr reactions. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace one or both bromine atoms, especially under forcing conditions (e.g., high temperature), to yield highly functionalized benzonitriles.

Table 6: Examples of Nucleophilic Aromatic Substitution Reactions This table is illustrative and based on typical conditions for similar substrates.

Nucleophile Solvent Conditions Product
Sodium methoxide (B1231860) Methanol Reflux 2-Bromo-6-methoxybenzonitrile
Sodium thiophenoxide DMF 100 °C 2-Bromo-6-(phenylthio)benzonitrile
Piperidine DMSO 150 °C 2-Bromo-6-(piperidin-1-yl)benzonitrile
Sodium methoxide (excess) Methanol High Temp/Pressure 2,6-Dimethoxybenzonitrile

Derivatization at the Nitrile Functionality

The nitrile group of this compound is a key functional handle that can be transformed into several other important chemical entities. Two of the most significant derivatizations are the conversion to a tetrazole ring and hydrolysis to an amide.

Conversion to Tetrazoles:

The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov This transformation is of particular interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The reaction is typically carried out by heating the nitrile with sodium azide in the presence of a proton source, such as ammonium (B1175870) chloride, or a Lewis acid. chalcogen.roorganic-chemistry.org Various solvents, including dimethylformamide (DMF), are commonly employed. chalcogen.ro The reaction proceeds through the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the stable aromatic tetrazole ring. researchgate.net

Different catalysts and reaction conditions have been explored to optimize the synthesis of tetrazoles from nitriles. For instance, the use of zinc salts in water has been shown to be an effective catalytic system for this transformation with a broad substrate scope. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the reaction, allowing for the conversion of even inactive nitriles in shorter reaction times. rug.nl

Table 1: Examples of Reaction Conditions for Tetrazole Synthesis from Nitriles

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
NaN₃, NH₄ClDMF120-1302459-88 chalcogen.ro
NaN₃, ZnCl₂Water10012-24High organic-chemistry.org
NaN₃, I₂AcetonitrileReflux6-12Good organic-chemistry.org
NaN₃, L-prolineDMSO1202-8Excellent organic-chemistry.org

This table presents a selection of reported conditions for the synthesis of 5-substituted-1H-tetrazoles from various nitriles and is intended to be illustrative of the general methodologies.

Hydrolysis to Amides:

The nitrile group can also be hydrolyzed to the corresponding amide, 2,6-dibromobenzamide. This transformation can be achieved under both acidic and alkaline conditions. chemistrysteps.comchemguide.co.uk Alkaline hydrolysis is often preferred as it can be more selective for the partial hydrolysis to the amide, whereas acidic hydrolysis tends to proceed to the carboxylic acid. chemguide.co.ukcommonorganicchemistry.com The reaction typically involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). commonorganicchemistry.comsemanticscholar.org The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com

Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent the further hydrolysis of the amide to the carboxylic acid. commonorganicchemistry.com Milder methods, such as using an alkaline solution of hydrogen peroxide (e.g., from urea-hydrogen peroxide), have also been developed for the selective conversion of nitriles to amides. commonorganicchemistry.com

Regioselective Functionalization Strategies

The presence of two chemically similar bromine atoms in this compound presents a challenge and an opportunity for regioselective functionalization. Achieving selective reaction at one of the C-Br bonds allows for the stepwise introduction of different substituents, leading to the synthesis of unsymmetrically substituted benzonitrile derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the regioselective functionalization of dihaloarenes. rsc.orgelsevierpure.com The regioselectivity in these reactions is often governed by a combination of steric and electronic factors. rsc.org In the case of this compound, the two bromine atoms are in sterically equivalent positions relative to the nitrile group. Therefore, electronic effects and the nature of the catalyst and ligands play a crucial role in determining which bromine atom reacts preferentially.

For instance, in Suzuki couplings of non-symmetric dibromobenzenes, the presence of other substituents on the ring can direct the regioselectivity of the reaction. rsc.org Although specific studies on the regioselective Suzuki coupling of this compound are not extensively detailed in the provided context, the principles derived from similar systems suggest that subtle electronic differences induced by reaction conditions or directing groups could be exploited.

In Sonogashira couplings of di- and polyhalogenated aromatics, catalyst control has been shown to be an effective strategy for achieving regioselectivity. elsevierpure.comrsc.orgrsc.org The choice of palladium catalyst and, particularly, the phosphine ligand can influence the site of the reaction. For example, in diiodopurines, monodentate ligands favored reaction at one position, while bidentate or electron-rich monodentate ligands switched the selectivity to another position. rsc.org A similar strategy could potentially be applied to control the regioselective alkynylation of this compound.

Directed Ortho-Metalation and Halogen-Metal Exchange:

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. However, in this compound, the positions ortho to the directing nitrile group are already substituted with bromine. An alternative approach is regioselective halogen-metal exchange. The selective lithiation of one bromine atom over the other can be challenging due to their similar reactivity. However, in some systems, subtle differences in the steric or electronic environment can lead to preferential exchange. figshare.comdntb.gov.ua For example, in 3-chloropyridines, regioselective lithiation has been achieved, leading to the formation of pyridyne intermediates and subsequent regioselective addition of Grignard reagents. nih.gov While not a direct analogue, this demonstrates the potential for achieving regioselectivity in halogenated aromatic systems through careful control of reaction conditions and reagents.

Mechanistic Insights into Reactive Intermediates

The transformations of this compound involve several key reactive intermediates, and understanding their formation and behavior is essential for controlling the outcome of the reactions.

Palladium(0) and Palladium(II) Intermediates in Cross-Coupling:

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. csbsju.edu This step involves the cleavage of the C-Br bond and the formation of a palladium(II) intermediate. The mechanism of this oxidative addition can vary depending on the substrate, the ligands on the palladium, and the coordination number of the palladium(0) species. nih.govchemrxiv.org

Two primary mechanisms are generally considered for the oxidative addition at palladium(0): a three-centered concerted mechanism and a nucleophilic displacement (SNAr-type) mechanism. nih.govchemrxiv.org Computational studies have shown that 12-electron Pd(0) complexes tend to favor the concerted mechanism, while 14-electron Pd(0) complexes can prefer the nucleophilic displacement pathway. nih.gov The nature of the ligand, including its electronics and sterics, can influence the preferred mechanism. chemrxiv.org For aryl bromides, the reaction is proposed to proceed through the formation of a solvated Pd(I) monomer from a dimeric precursor, followed by complexation with the aryl bromide and subsequent oxidative addition to form a Pd(III) complex, which can then undergo reductive elimination. researchgate.net The relative rates of oxidative addition at the two C-Br bonds in this compound will determine the regioselectivity of the initial cross-coupling step.

Organolithium Intermediates and "Ate-Complexes":

Halogen-metal exchange reactions of this compound with organolithium reagents, such as n-butyllithium, proceed through the formation of an aryllithium intermediate. The formation of these lithiated benzonitriles can be complicated by side reactions, including deprotonation and addition of the organolithium reagent to the nitrile group. figshare.com The conditions of the reaction, such as temperature and the mode of addition, are critical for selectively generating the desired aryllithium species. figshare.com

The mechanism of lithium-halogen exchange is thought to involve the formation of an intermediate "ate-complex". princeton.edu In this model, the nucleophilic organolithium reagent attacks the halogen atom of the aryl halide, forming a transient, hypervalent halogen species. princeton.edubaranlab.org This "ate-complex" can then collapse to form the new organolithium species and the alkyl halide. The stability and reactivity of these "ate-complexes" can be influenced by the solvent and the presence of coordinating ligands. princeton.edubaranlab.org The relative stability of the potential carbanionic intermediates plays a role in the position of the equilibrium in lithium-halogen exchange reactions. princeton.edu

Spectroscopic Characterization and Computational Studies of 2,6 Dibromobenzonitrile

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and characterizing the structural features of 2,6-dibromobenzonitrile. A range of techniques, each providing unique insights, are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural information.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays a characteristic pattern for a symmetrically 1,2,3-trisubstituted benzene (B151609) ring, often referred to as an A₂B system. s-a-s.org The two equivalent protons at positions 3 and 5 appear as a doublet, while the single proton at position 4 appears as a triplet due to coupling with its two identical neighbors. s-a-s.org

The ¹³C NMR spectrum shows five distinct signals, consistent with the molecule's symmetry. Due to the plane of symmetry bisecting the C1-C4 axis and the nitrile group, the carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5. This results in separate signals for C1, C2/C6, C3/C5, C4, and the nitrile carbon. s-a-s.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃. s-a-s.org
NucleusTechniqueChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H¹H NMR7.61Doublet (d)8.4H-3, H-5
¹H¹H NMR8.28Triplet (t)8.4H-4
¹³C¹³C NMR115.4--C≡N
¹³C¹³C NMR119.0--C-1
¹³C¹³C NMR128.8--C-2, C-6
¹³C¹³C NMR132.3--C-3, C-5
¹³C¹³C NMR137.6--C-4

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile (C≡N) group. s-a-s.org This stretch is a highly reliable diagnostic peak for nitriles. Other significant absorptions correspond to the aromatic ring C-H and C=C stretching, as well as C-Br stretching vibrations.

Table 2: Key Infrared Vibrational Frequencies for this compound.
Vibrational ModeFrequency (cm⁻¹)IntensityReference
Aromatic C-H Stretch~3100-3000Medium-Weak nih.gov
Nitrile (C≡N) Stretch2230Strong, Sharp s-a-s.org
Aromatic C=C Ring Stretch~1600-1450Medium nih.gov
C-Br Stretch~750-600Strong nih.gov

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) mass spectrometry, the spectrum of this compound shows a molecular ion (M⁺) peak corresponding to its molecular weight. s-a-s.org A key feature of the mass spectrum is the isotopic pattern of the molecular ion. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. The observed molecular ion peak at m/z 259 corresponds to the isotopologue containing two ⁷⁹Br atoms. s-a-s.org Common fragmentation pathways for halogenated aromatic compounds involve the sequential loss of the halogen atoms, leading to significant [M-Br]⁺ and [M-2Br]⁺ fragment ions.

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. The crystal structure of this compound has been determined and reveals important details about its intermolecular interactions. nih.govnih.gov In the crystal lattice, the molecules arrange into nearly planar sheet structures. nih.gov A significant finding is that the dominant intermolecular forces are halogen-halogen (Br⋯Br) contacts, rather than the halogen⋯nitrile (Br⋯N≡C) interactions that are often observed in related compounds like 2,4,6-trihalobenzonitriles. This preference for Br⋯Br interactions is a characteristic feature of the crystal packing in 2,6-dihalobenzonitriles.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. While IR absorption requires a change in the molecule's dipole moment during a vibration, Raman scattering requires a change in its polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Although specific experimental Raman data for this compound is not widely reported, the spectrum would be expected to show characteristic bands. Key signals would include the nitrile stretch (typically strong in Raman spectra), aromatic ring breathing modes, and C-Br stretching vibrations. Studies on analogous compounds like 2,6-difluorobenzonitrile (B137791) and 3,5-dichlorobenzonitrile (B1202942) have successfully utilized FT-Raman spectroscopy to analyze their vibrational modes. nih.govresearchgate.net

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data and providing deeper insight into molecular properties. For halogenated benzonitriles, these computational methods are widely used to:

Optimize Molecular Geometry: Calculations can predict the ground-state geometry of the molecule, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data.

Predict Vibrational Frequencies: Theoretical calculations of harmonic vibrational frequencies are instrumental in the assignment of experimental IR and Raman spectra. By comparing the calculated frequencies (often with empirical scaling) to the observed bands, a more confident assignment of complex vibrational modes can be achieved. Studies on related molecules like 3,5-dichlorobenzonitrile have shown excellent agreement between scaled DFT-calculated frequencies and experimental IR/Raman data. nih.gov

Analyze Electronic Structure: Computational models can generate information about the electronic properties of the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the analysis of which is crucial for understanding chemical reactivity and electronic transitions. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and hyperconjugative interactions within the molecule.

These computational approaches provide a theoretical framework that enhances the interpretation of experimental data, leading to a more complete understanding of the structure-property relationships in this compound.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.netredalyc.org By calculating the electron density, DFT can determine the ground-state energy, molecular orbitals, and various reactivity descriptors that govern the chemical behavior of this compound. mdpi.com

Electronic Properties and Reactivity Descriptors: Studies using DFT, often with hybrid functionals like B3LYP and a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate key electronic parameters. analis.com.myukm.my The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

Global reactivity descriptors derived from these orbital energies, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. nih.govresearchgate.net These parameters help predict how this compound will interact with other chemical species, identifying it as a potential electrophile or nucleophile. nih.gov For instance, the molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack. researchgate.net

ParameterDefinitionCalculated Value (eV)Implication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5Indicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2Indicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO6.3High kinetic stability and low reactivity
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.35Measures electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 23.15Measures resistance to charge transfer
Electrophilicity Index (ω)μ2 / 2η3.00Quantifies electrophilic nature

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. youtube.com This is explored computationally by constructing a Potential Energy Surface (PES), which is a multidimensional map of the molecule's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles.

For this compound, the molecule is largely planar due to the sp² hybridization of the carbon atoms in the benzene ring. The primary focus of a conformational analysis would be to scan the potential energy surface by systematically rotating the cyano (-C≡N) group and varying the positions of the bromine atoms relative to the plane of the ring. Such calculations typically confirm that the planar conformation represents the global energy minimum. The PES helps identify the most stable conformer, any local energy minima, and the energy barriers (transition states) that separate them. chemrxiv.org Understanding the PES is crucial for predicting the molecule's flexibility and the most likely shapes it will adopt under different conditions. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting vibrational spectra (Infrared and Raman) for molecules like this compound. researchgate.net After optimizing the molecular geometry to its lowest energy state, the vibrational frequencies can be calculated. researchgate.net These theoretical frequencies often correspond well with experimental data, aiding in the assignment of specific spectral bands to particular molecular motions (e.g., stretching, bending). biointerfaceresearch.com

To improve the accuracy of the predicted spectra, the calculated wavenumbers are often multiplied by a scaling factor, which corrects for systematic errors inherent in the computational method and the neglect of anharmonicity. researchgate.net The analysis allows for the unambiguous assignment of key vibrational modes, such as the characteristic stretching of the nitrile group (C≡N) and the carbon-bromine (C-Br) bonds.

Vibrational ModeDescriptionTypical Calculated Wavenumber (cm-1)Typical Experimental Range (cm-1)
ν(C≡N)Nitrile group stretching~22452220 - 2260
ν(C-Br)Carbon-Bromine stretching~680600 - 700
ν(C-C)ringAromatic ring C-C stretching~15701550 - 1600
γ(C-H)Aromatic C-H out-of-plane bending~780750 - 800

Molecular Dynamics Simulations for Supramolecular Interactions

While DFT calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of multiple molecules over time. nih.gov MD simulations can provide critical insights into the intermolecular forces and supramolecular assembly of this compound in condensed phases (liquids or solids). nih.gov

In an MD simulation, a system containing many molecules of this compound would be modeled. By solving Newton's equations of motion for each atom, the simulation tracks the trajectories, positions, and velocities of all particles. This allows for the investigation of non-covalent interactions that drive the formation of larger structures. For this compound, these interactions would likely include:

π–π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Halogen bonding: Non-covalent interactions involving the electrophilic region of the bromine atoms.

By analyzing the simulation trajectories, researchers can determine preferred molecular orientations, calculate radial distribution functions to understand local ordering, and observe the dynamics of how supramolecular structures form and evolve. nih.gov

Applications of 2,6 Dibromobenzonitrile As an Advanced Intermediate

Role in the Synthesis of Advanced Materials

2,6-Dibromobenzonitrile is a valuable precursor in the field of materials science, contributing to the development of high-performance polymers and functional organic electronic materials. The presence of reactive bromine and nitrile functional groups allows for its incorporation into various material backbones, influencing their thermal, electronic, and optical properties.

The dibrominated nature of this compound makes it a suitable monomer for polymerization reactions. The bromine atoms can participate in cross-coupling reactions, which are fundamental for creating the carbon-carbon bonds necessary for polymer chains. This allows for the creation of polymers with a rigid aromatic backbone, which can enhance thermal stability. While specific homopolymers of this compound are not extensively documented in readily available literature, its structure is analogous to other halogenated nitriles used in the synthesis of specialty polymers. For instance, acrylonitrile (B1666552), a related but simpler nitrile-containing monomer, is widely used in the production of commercially important copolymers like styrene-acrylonitrile (SAN). The principles of copolymerization, where different monomers are combined to achieve desired material properties, can be applied to monomers derived from this compound.

PropertyDescription
Monomer Functionality The two bromine atoms provide sites for polymerization, typically through cross-coupling reactions.
Resulting Polymer Backbone Incorporation of the benzonitrile (B105546) unit leads to a rigid aromatic backbone.
Potential Properties Enhanced thermal stability and potentially specific electronic or optical characteristics.

In the realm of organic electronics, derivatives of benzonitrile are utilized as building blocks for materials in devices such as Organic Light-Emitting Diodes (OLEDs). These materials often require specific electronic properties, such as efficient charge transport. The benzonitrile moiety can be incorporated into larger molecular structures that serve as electron-transporting materials. For example, benzonitrile and dicyanocarbazole units have been used to create host materials for blue thermally activated delayed fluorescent (TADF) OLEDs. These materials exhibit high triplet energies, which are crucial for efficient device performance. While direct synthesis of commercial OLED materials from this compound is not widely reported, its chemical structure provides a scaffold that can be modified to produce compounds with the necessary electronic characteristics for such applications. The development of organic semiconductors is a rapidly advancing field, with ongoing research into novel molecular structures to improve device efficiency and stability.

Application AreaRole of Benzonitrile DerivativesKey Properties
OLEDs Precursors for electron-transporting host materials.High triplet energy, good thermal stability.
Organic Semiconductors Building blocks for π-conjugated systems.Tunable electronic and optical properties.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. AIE-active molecules, often referred to as AIEgens, typically possess a rotor-like structure that allows for the dissipation of energy through non-radiative pathways in solution. In the aggregated state, intramolecular rotations are restricted, which blocks these non-radiative channels and opens up a radiative pathway, leading to strong light emission.

While there is extensive research on various AIEgens, including those based on acrylonitrile derivatives, the direct application of this compound in the synthesis of AIE systems is not prominently documented in existing scientific literature. However, the general principles of AIE molecule design, which often involve creating twisted molecular geometries to prevent π-π stacking in the solid state, could theoretically be applied to derivatives of this compound. The development of novel AIEgens is an active area of research, with a continuous search for new molecular scaffolds that exhibit this unique emissive behavior.

Utilization in Pharmaceutical Intermediates and Drug Discovery

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients and serves as a valuable scaffold in the discovery of new drug candidates. Its reactive nature allows for the construction of complex molecular architectures found in modern therapeutics.

One of the most notable applications of this compound is its role as a crucial intermediate in the synthesis of Perampanel. nbinno.compharmaffiliates.com Perampanel is an FDA-approved anti-epileptic drug that acts as a selective non-competitive antagonist of the AMPA receptor. researchgate.net The synthesis of Perampanel involves several steps where the this compound core is modified and eventually incorporated into the final complex structure of the drug. The presence of the nitrile group and the bromine atoms allows for sequential chemical transformations to build the intricate heterocyclic system of Perampanel.

The general utility of benzonitrile derivatives as intermediates extends to a wide range of other pharmaceutical compounds. nih.gov They are often employed in the synthesis of molecules targeting various biological pathways. The reactivity of the bromine atoms in cross-coupling reactions and the ability to transform the nitrile group into other functionalities like amines or carboxylic acids make this compound a versatile starting material for creating libraries of compounds for drug screening.

API/AnalogueTherapeutic AreaRole of this compound
Perampanel Anti-epilepticKey intermediate in the multi-step synthesis. nbinno.compharmaffiliates.com
Various Analogues Antimicrobial, AnticancerPrecursor for benzonitrile derivatives with potential biological activity.

The structural motif of this compound is found in molecules explored for the development of new drug candidates. A significant area of research is its use as a precursor in the synthesis of non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mGluR5 is a target for a variety of central nervous system disorders. Negative allosteric modulators (NAMs) of mGluR5 have shown therapeutic potential in preclinical models for conditions such as anxiety, pain, and depression. nih.gov The development of these modulators often involves the synthesis of a library of related compounds to optimize their potency and pharmacokinetic properties. The this compound scaffold provides a starting point for creating such libraries by allowing for the systematic modification of the molecule at the bromine positions to explore structure-activity relationships.

Drug TargetTherapeutic PotentialRole of this compound
mGluR5 CNS disorders (e.g., anxiety, pain, depression)Precursor for the synthesis of negative allosteric modulators. nih.gov

Application in Agrochemical Intermediates

The introduction of halogen atoms, such as bromine and chlorine, into the molecular structure of active ingredients is a critical strategy in the development of modern agrochemicals. Halogenated benzonitriles are an important class of intermediates used in synthesizing these active ingredients. While its chlorinated analog, 2,6-dichlorobenzonitrile (B3417380) (commonly known as Dichlobenil), is a well-established herbicide, this compound provides an alternative scaffold for the synthesis of novel agrochemical compounds.

This compound is a precursor for creating complex, substituted aromatic rings that form the core of many pesticide molecules. The bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the precise addition of other chemical moieties. This versatility is crucial for developing active ingredients with specific modes of action.

Halogenated benzonitrile derivatives are key components in various classes of pesticides:

Herbicides: The benzonitrile structure itself is a known herbicidal toxophore. For example, 2,6-dichlorobenzonitrile acts by inhibiting cellulose (B213188) synthesis in plants. The degradation of this herbicide in soil often leads to the formation of 2,6-dichlorobenzamide (B151250) (BAM). Research into related structures aims to develop new herbicides with improved efficacy and environmental profiles.

Insecticides: Many modern insecticides feature complex halogenated aromatic structures. The ability to build these structures from versatile intermediates is key to their discovery and manufacture.

Fungicides: Halogenated compounds are prevalent in recently developed fungicides, including those with novel modes of action.

The table below illustrates the potential synthetic utility of a dibrominated benzonitrile core in accessing complex structures found in various pesticide classes.

Pesticide ClassCore Structural FeaturePotential Role of this compound
Pyrazole (B372694) Herbicides Substituted pyrazole ring attached to an aromatic system.Intermediate for coupling with pyrazole derivatives via C-N or C-C bond formation.
Strobilurin Fungicides A toxophore (e.g., β-methoxyacrylate) linked to a substituted aromatic ring.Serves as the aromatic scaffold onto which the toxophore and other side chains are built.
Benzoylphenylurea Insecticides Two distinct substituted aromatic rings linked by a urea (B33335) bridge.A precursor for one of the substituted phenyl rings in the final molecule.

While this compound is not a direct component of final agrochemical formulations, its role as an intermediate is critical to the properties of the resulting active ingredient (AI). The chemical structure of the AI, which is derived from intermediates like this compound, dictates its physicochemical properties such as solubility, stability, and target affinity.

These properties, in turn, heavily influence the development of the formulation. A novel AI synthesized from a specific intermediate may require an advanced formulation—such as a suspension concentrate (SC), an oil dispersion (OD), or microencapsulation—to ensure its stability, bioavailability, and effective delivery to the target pest. Therefore, the synthesis of new AIs from unique intermediates is intrinsically linked to the innovation of specialized agrochemical formulations designed to maximize performance and safety.

Other Specialized Applications in Fine Chemicals

The reactivity of this compound makes it a useful building block in the synthesis of various fine chemicals beyond the agrochemical sector. The ability to perform selective, stepwise reactions on the two bromine atoms allows for the creation of highly functionalized and complex molecules.

Aromatic compounds containing bromine are used as precursors in the synthesis of dyes. The development of fluorescent dyes often involves creating extended π-conjugated systems, which are responsible for their light-absorbing and emitting properties. This compound can serve as a core scaffold that can be elaborated through cross-coupling reactions to build these necessary conjugated systems. For example, replacing the bromine atoms with other aromatic or unsaturated groups can extend the π-system and tune the resulting dye's optical properties, such as its absorption and emission wavelengths. While many nitro-aromatics are known to be poorly fluorescent, specific molecular geometries can lead to strong fluorescence. The synthesis of photoswitchable organic dyes is also an area of active research.

Reaction TypeReagent/CatalystResulting Structural MotifImpact on Fluorescence
Suzuki Coupling Arylboronic acid / Pd catalystBiaryl systemExtends π-conjugation, often causing a red-shift (longer wavelength) in absorption/emission.
Sonogashira Coupling Terminal alkyne / Pd & Cu catalystsAryl-alkyne systemIntroduces linear rigidity and extends π-conjugation, affecting electronic properties.
Heck Coupling Alkene / Pd catalystAryl-alkene (styrenyl) systemLengthens the conjugated path, contributing to color and fluorescence.

In the field of electrochemical sensors, molecules with specific recognition capabilities are immobilized on electrode surfaces to detect target analytes. While direct applications are not extensively documented, this compound offers a platform for synthesizing such recognition molecules. The nitrile group can be hydrolyzed to a carboxylic acid, and the bromine atoms can be replaced with other functional groups. These groups can then be used to either bind to a target analyte or to anchor the molecule to the sensor's electrode surface. For instance, derivatives could be synthesized to create chemosensors for detecting specific substances, such as nitro-explosives or biological molecules.

Brominated aromatic compounds are widely known for their application as flame retardants in various materials, including polymers and coatings. Brominated epoxy polymers, for example, have been developed for use in flame-retardant coating formulations. While specific use of this compound as a direct additive in coatings is not common, it can serve as an intermediate in the synthesis of larger, more complex brominated molecules designed for use as additives. These additives, such as flame retardants or UV stabilizers, are incorporated into coating formulations to impart specific protective properties. The benzonitrile unit itself is also a precursor for advanced coatings like benzoguanamine.

Advanced Research Directions and Future Perspectives

Exploration of Novel Reactivity Patterns for 2,6-Dibromobenzonitrile

While this compound is a well-established substrate in traditional cross-coupling reactions, ongoing research is focused on uncovering novel reactivity patterns that exploit its unique electronic and steric characteristics. The presence of two bromine atoms in the ortho positions to the nitrile group provides a sterically hindered environment that can be leveraged to control the regioselectivity of reactions. nih.gov This steric hindrance influences reaction pathways and is a critical factor in synthetic chemistry. nih.gov

Future research is anticipated to delve into previously underexplored transformations. This includes investigating its participation in palladium-catalyzed tandem reactions, where a sequence of bond-forming events can be initiated from the dibrominated core to construct complex polycyclic systems in a single operation. nih.gov Another area of interest is the catalytic amination of the aromatic ring, a challenging transformation due to the deactivating nature of the nitrile group. Developing new catalytic systems that can efficiently mediate the C-N bond formation at the sterically hindered positions would open up new avenues for the synthesis of novel nitrogen-containing compounds. nih.gov Furthermore, the potential for regioselective functionalization, sequentially replacing one bromine atom at a time, remains an area for deeper exploration, offering pathways to dissymmetrically substituted benzonitrile (B105546) derivatives with tailored properties.

Integration with Catalysis for Enhanced Efficiency and Selectivity

The integration of this compound into catalytic systems is a promising avenue for enhancing reaction efficiency and selectivity. Its robust dibromo functionality makes it an excellent candidate as a scaffold for the design of novel ligands for transition metal catalysis. By functionalizing the bromine positions with coordinating moieties, new bidentate or pincer-type ligands can be synthesized. The steric bulk imparted by the 2,6-disubstitution pattern can create a unique coordination environment around a metal center, potentially leading to catalysts with improved activity, selectivity, and stability.

Moreover, this compound can serve as a monomer for the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials are of great interest for their applications in heterogeneous catalysis, gas storage, and separation. The rigid structure and defined geometry of this compound can be exploited to create highly ordered porous structures. The nitrile group can either be retained as a functional site within the polymer or be post-synthetically modified. The incorporation of catalytically active metal centers into such frameworks derived from this compound could lead to highly efficient and recyclable heterogeneous catalysts for a variety of organic transformations.

High-Throughput Synthesis and Screening of Derivatives

The principles of combinatorial chemistry and high-throughput screening (HTS) offer a powerful strategy for the rapid discovery of new molecules with desired properties, starting from a common scaffold like this compound. nih.gov By leveraging the reactivity of the two bromine atoms, it is possible to generate large libraries of disubstituted benzonitrile derivatives through parallel synthesis techniques. nih.gov For instance, employing a suite of different boronic acids in a Suzuki-Miyaura coupling reaction array would yield a library of 2,6-diarylbenzonitriles. yonedalabs.com Similarly, parallel amination or etherification reactions could provide libraries with diverse functionalities.

These compound libraries can then be subjected to HTS to identify "hits" for various applications, particularly in drug discovery and materials science. mdpi.com For example, screening these libraries against specific biological targets, such as enzymes or receptors, could lead to the identification of new therapeutic agents. nih.govnbinno.com The nitrile group itself is a known pharmacophore that can participate in crucial binding interactions. nih.gov In materials science, HTS can be used to screen for derivatives with interesting photophysical, electronic, or self-assembly properties. The development of halogen-enriched fragment libraries has shown promise in identifying novel binding modes in early-stage drug discovery, a concept that could be applied to fragments derived from this compound. researchgate.netnih.gov

Table 1: Illustrative High-Throughput Synthesis Approach for this compound Derivatives

Scaffold Reaction Type Diverse Building Blocks Potential Library Members Screening Application
This compound Suzuki-Miyaura Coupling Array of Boronic Acids (R-B(OH)₂) 2,6-Diarylbenzonitriles Biological activity, Organic electronics
This compound Buchwald-Hartwig Amination Array of Amines (R₂NH) 2,6-Diaminobenzonitriles Medicinal chemistry, Ligand synthesis

Bio-Inspired Applications and Biomimetic Systems

The fields of bio-inspired materials and biomimetic catalysis draw inspiration from the intricate and highly efficient systems found in nature to design novel functional materials and catalysts. nih.gov While direct applications of this compound in this area are still emerging, its structural features suggest several potential future directions.

One area of exploration is the use of 2,6-disubstituted benzonitrile derivatives as building blocks for creating self-assembling systems that mimic biological structures. rsc.orgrsc.org The rigid aromatic core, combined with functional groups introduced at the 2- and 6-positions, could be designed to drive the formation of ordered supramolecular architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These systems could find applications in areas like sensing, drug delivery, and the creation of "smart" materials that respond to external stimuli. mdpi.com

In the realm of biomimetic catalysis, derivatives of this compound could be used to construct scaffolds that mimic the active sites of enzymes. scepscor.org By strategically positioning catalytic groups on the benzonitrile framework, it may be possible to create "artificial enzymes" that catalyze specific reactions with high efficiency and selectivity. The nitrile group could act as a coordinating site for a metal cofactor or participate in substrate binding, analogous to its role in certain biological processes.

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing synthetic methods and discovering new reactivity. Advanced in-situ and operando characterization techniques are poised to play a pivotal role in this endeavor. These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into transient intermediates and reaction pathways. chemrxiv.org

For instance, in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the progress of reactions involving this compound. mdpi.comacs.org The characteristic vibrational frequency of the nitrile group (around 2200-2300 cm⁻¹) is highly sensitive to its chemical environment, making it an excellent spectroscopic probe to follow the transformation of the starting material into products. researchgate.net Changes in the nitrile stretch can indicate coordination to a metal center, or electronic changes in the aromatic ring as the bromine atoms are substituted. nih.gov

Operando X-ray absorption spectroscopy (XAS) could be particularly insightful for studying palladium-catalyzed cross-coupling reactions of this compound. researchgate.netnih.govrsc.orgaston.ac.uk This technique can provide information on the oxidation state and coordination environment of the palladium catalyst throughout the catalytic cycle, helping to elucidate the active species and potential deactivation pathways. researchgate.netnih.govrsc.orgaston.ac.uk The combination of these spectroscopic techniques in a single reaction setup can provide a comprehensive picture of the catalytic system under working conditions.

Table 2: Application of Advanced In-Situ Techniques to Study this compound Reactions

Technique Information Gained Example Application
In-Situ Raman Spectroscopy Real-time monitoring of vibrational modes, tracking consumption of reactants and formation of products. Monitoring the disappearance of the C-Br stretch and appearance of new bands during a Suzuki-Miyaura coupling.
In-Situ FTIR Spectroscopy Following changes in functional groups, identifying key intermediates. Observing shifts in the -C≡N stretching frequency upon coordination to a catalyst or during a nitrile group transformation.

Computational-Experimental Synergy in Research and Development

The synergy between computational chemistry and experimental studies provides a powerful paradigm for accelerating research and development involving this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can offer profound insights into the electronic structure, properties, and reactivity of this molecule and its derivatives. mdpi.com

Computational models can be used to predict the regioselectivity of functionalization reactions, helping to guide synthetic efforts. nih.gov For example, DFT calculations can determine the relative activation barriers for the substitution of the first and second bromine atoms, or predict the most likely site for an electrophilic or nucleophilic attack on a derivatized ring. These theoretical predictions can then be tested and validated through targeted experiments, saving significant time and resources. nih.govosti.govchemrxiv.org

Furthermore, computational methods are invaluable for understanding the mechanism of catalytic reactions involving this compound. By modeling the entire catalytic cycle, researchers can identify key transition states and intermediates, rationalize observed selectivities, and design more efficient catalysts. This computational-experimental approach is also crucial for designing novel materials, where properties such as electronic band gaps, charge transport characteristics, and binding affinities can be predicted before embarking on challenging syntheses. The integration of machine learning approaches with both computational and experimental data is an emerging frontier that promises to further enhance the predictive power for chemical reactivity and material properties. nih.govosti.govchemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Dibromobenzonitrile, and how are intermediates purified?

  • Methodology : The compound is synthesized via palladium(0)-catalyzed Suzuki cross-coupling reactions. Key intermediates are prepared by treating amines with CuCN and t-BuONO, followed by purification using column chromatography with petroleum ether–chloroform as eluent . Yield optimization requires precise stoichiometric control of brominated precursors and catalysts.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^13C NMR.
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy : Analyze intramolecular charge transfer (ICT) transitions in solutions (e.g., THF) to assess electronic properties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • Waste Disposal : Segregate waste and collaborate with certified hazardous waste disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How can conflicting thermal stability data in this compound derivatives be resolved?

  • Methodology : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures (TdT_d) and glass transition temperatures (TgT_g). For example, derivatives with tetraphenylethene (TPE) units exhibit higher TdT_d (377–480°C) than triphenylamine (TPA) analogs due to enhanced rigidity. Cross-validate results with computational models (e.g., molecular dynamics simulations) to resolve discrepancies .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings.
  • Reaxys/PubChem Databases : Compare reaction pathways of structurally similar nitriles (e.g., 2,6-Dichlorobenzonitrile) to infer kinetic barriers .

Q. How can structure-activity relationships (SARs) assess the environmental impact of this compound?

  • Methodology :

  • Ecotoxicological Assays : Evaluate biodegradability and aquatic toxicity using OECD guidelines.
  • QSAR Modeling : Leverage tools like EPA’s ECOSAR to predict bioaccumulation potential based on halogen substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.